molecular formula C17H25N3O6 B2561893 1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-43-5

1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2561893
CAS RN: 877641-43-5
M. Wt: 367.402
InChI Key: RUICDGFHAZYIAT-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

Electron Transfer and Redox Chemistry

  • Urea derivatives are studied for their electron transfer properties across hydrogen bonds. For instance, ruthenium and osmium complexes featuring urea ligands demonstrate electron transfer capabilities without significant potential splitting for the oxidation of individual hydrogen-bridged redox-active moieties. These findings contribute to the understanding of electron transfer mechanisms in nonpolar solvents and electrolyte solutions (Pichlmaier et al., 2009).

Molecular Self-assembly and Hydrogen Bonding

  • Heterocyclic ureas undergo conformational changes and self-assembly into multiply hydrogen-bonded complexes, demonstrating potential applications in designing foldamers and self-assembling materials (Corbin et al., 2001).

Anticancer Research

  • Urea derivatives have shown significant antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents. The synthesis and biological evaluation of these compounds provide a foundation for further research into their application as therapeutic agents (Jian Feng et al., 2020).

Anion Binding and Coordination Chemistry

  • Protonated urea-based ligands have been explored for their anion coordination chemistry, highlighting their application in developing new materials for anion recognition and separation processes (Biao Wu et al., 2007).

Bioelectrochemical Systems

  • Research into the electrooxidation of urea demonstrates the potential application of modified carbon electrodes in bioelectrochemical systems for the conversion of urea to nitrogen gas, a process of environmental significance (Hiroaki Watanabe et al., 2009).

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6/c1-23-13-6-5-12(8-14(13)24-2)20-10-11(7-15(20)21)19-17(22)18-9-16(25-3)26-4/h5-6,8,11,16H,7,9-10H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUICDGFHAZYIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC(OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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